3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde typically involves the formation of the dioxolane ring through acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst . The biphenyl structure can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and aldehyde group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The biphenyl structure allows for π-π interactions and other non-covalent interactions with biomolecules, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is unique due to its specific positioning of the dioxolane ring and aldehyde group, which can influence its reactivity and interactions compared to other similar compounds. The specific arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
893737-24-1 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-14-4-1-2-7-15(14)12-5-3-6-13(10-12)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2 |
InChI Key |
TVMPCRZGPKIQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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